molecular formula C20H28O2 B1662389 8,11,14-Eicosatriynoic Acid CAS No. 34262-64-1

8,11,14-Eicosatriynoic Acid

Cat. No. B1662389
CAS RN: 34262-64-1
M. Wt: 300.4 g/mol
InChI Key: QLLIWTBTVOPGCM-UHFFFAOYSA-N
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Description

8,11,14-Eicosatriynoic Acid is a 20-carbon fatty acid . It is also known as 8,11,14-Icosatriynoic acid .


Molecular Structure Analysis

The molecular formula of 8,11,14-Eicosatriynoic Acid is C20H34O2 . Its molecular weight is 306.4828 .


Chemical Reactions Analysis

8,11,14-Eicosatriynoic Acid is known to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Scientific Research Applications

Inhibition of Platelet Lipoxygenase

8,11,14-Eicosatriynoic acid has been identified as a selective inhibitor of platelet n-8 lipoxygenase, an enzyme involved in the metabolism of fatty acids in human platelets. This compound shows a significant inhibitory effect on lipoxygenase compared to its effect on fatty acid cyclo-oxygenase, indicating its potential for targeted therapeutic applications (Hammarström, 1977).

Biosynthesis of Prostaglandins

Research has shown that 8,11,14-eicosatrienoic acid can be metabolized into prostaglandins, which are important compounds in the body involved in inflammation and other physiological processes. The transformation of this acid into prostaglandins like PGE1 and PGF1α highlights its significant role in biological pathways (Granström, Lands, & Samuelsson, 1968).

Prostaglandin Synthesis Mechanism

The mechanism by which 8,11,14-eicosatrienoic acid is converted into prostaglandins has been a subject of study. This research provides insights into the specific steps and intermediates in the biosynthesis of prostaglandins, enhancing our understanding of this critical physiological process (Hamberg & Samuelsson, 1967).

Inhibition of Lipoxygenases

8,11,14-Eicosatriynoic acid has been studied for its abilityto inhibit lipoxygenases, enzymes crucial in the metabolism of polyunsaturated fatty acids. This acid has shown effectiveness in irreversibly inactivating lipoxygenases from sources like soybeans and reticulocytes. The study suggests that acetylenic fatty acids like 8,11,14-eicosatriynoic acid act as suicidal substrates for these enzymes, leading to a potential application in regulating lipoxygenase activity (Kühn, Schewe, & Rapoport, 1984).

Oxygenation in Unsaturated Fatty Acids

The specific oxygenation of 8,11,14-eicosatrienoic acid has been a key focus of research, particularly in understanding the positional and stereochemical specificities of this process catalyzed by enzymes like soybean lipoxygenase. The findings contribute to a deeper understanding of how unsaturated fatty acids are metabolized in biological systems (Hamberg & Samuelsson, 1967).

Metabolism in Human Platelets

The metabolism of 8,11,14-eicosatrienoic acid in human platelets has been explored, revealing the formation of various metabolites. These include hydroxy-eicosatrienoic acids and prostaglandins, demonstrating the compound's diverse metabolic pathways in human physiology (Falardeau, Hamberg, & Samuelsson, 1976).

Inactivation of Prostaglandin Synthase

Studies have shown that 8,11,14-eicosatrienoic acid can inactivate prostaglandin H synthase in sheep vesicular glands. This action is indicative of the compound's potential in modulating prostaglandin synthesis, a key process in inflammation and other physiological responses (Sheve et al., 1993).

properties

IUPAC Name

icosa-8,11,14-triynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLIWTBTVOPGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC#CCC#CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,11,14-Eicosatriynoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
LD Tobias, JG Hamilton - Lipids, 1979 - Springer
The purpose of this presentation is to review the current state of knowledge regarding 5,8,11,14-eicosatetraynoic acid (ETYA, Ro 3-1428) and its effects on lipid metabolism. Accordingly…
Number of citations: 154 link.springer.com
RP Goodman, AR Brash - Journal of Lipid Research, 1981 - Elsevier
A gas-liquid chromatography-flame ionization detection method is described for measuring plasma levels of eicosatetraynoic acid using eicosatriynoic acid as an internal standard. The …
Number of citations: 2 www.sciencedirect.com
GL Ford, AC Fogerty, KH Walker - Progress in Lipid Research, 1986 - Elsevier
A number of acetylenic fatty acids have been found to interfere with complex lipid metabolism in animals. These effects include inhibition of essential fatty acid metabolism 13'17 and …
Number of citations: 10 www.sciencedirect.com
A Kholmukhamedov, S Jobe - Blood Advances, 2019 - ashpublications.org
Historically, metabolic studies in platelets have primarily investigated events occurring during ex vivo platelet storage, less so the consequences of metabolic alterations on platelet …
Number of citations: 22 ashpublications.org
H Kälvegren, H Bylin, P Leanderson… - Thrombosis and …, 2005 - thieme-connect.com
There is increasing evidence that Chlamydia pneumoniae is linked to atherosclerosis and thrombosis. In this regard, we have recently shown that C. pneumoniae stimulates platelet …
Number of citations: 44 www.thieme-connect.com
VP Shevchenko, GI Myagkova… - Journal of Labelled …, 1989 - Wiley Online Library
The complete chemical synthesis of unsaturated precursors of eicosanoids of series 1,2,3 is described. Selective hydrogenation by gaseous tritium of eicosapolyenoic acid acetylenic …
J Bus, AA Memelink - … des Travaux Chimiques des Pays‐Bas, 1972 - Wiley Online Library
The infrared spectra of a number of linear alkynoic acids with 2‐5 triple bonds, many of them containing methylene interrupted triple bond sequences, are discussed. Compounds with …
Number of citations: 0 onlinelibrary.wiley.com
L Heslinga, R van Der Linde, HJJ Pabon… - Recueil des Travaux …, 1975 - Wiley Online Library
The synthesis of the following groups of acids is described: (a) 3‐Methyl‐c‐2,c‐8,c‐11,c‐14‐, and 3‐methyl‐t‐2,c‐8,c‐11,c‐14‐eicosatetraenoic acid and 3‐methyl‐c‐8,c‐11,c‐14‐…
Number of citations: 12 onlinelibrary.wiley.com
K Wang, X Liu, G Cai, J Gong, Y Guo… - Journal of Separation …, 2023 - Wiley Online Library
Angelica sinensis (Oliv.) Diels. has been used for women to enrich the blood, prevent and treat blood deficiency syndrome in Traditional Chinese Medicine for thousands of years. Wine‐…
ME Tome, K Lee, MC Jaramillo… - Experimental and …, 2012 - spandidos-publications.com
Glucocorticoids are a class of steroid hormones commonly used for the treatment of hematological malignancies due to their ability to induce apoptosis in lymphoid cells. An …
Number of citations: 25 www.spandidos-publications.com

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